molecular formula C19H16N4OS2 B2378719 N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetamide CAS No. 536702-55-3

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetamide

Cat. No.: B2378719
CAS No.: 536702-55-3
M. Wt: 380.48
InChI Key: WFPRVAHYIJLUIR-UHFFFAOYSA-N
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Description

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetamide is a novel synthetic compound designed for advanced pharmaceutical and biological research. It integrates two pharmaceutically significant moieties: a 1,3,4-thiadiazole ring and a 2-phenylindole group, linked by a sulfanylacetamide bridge. This molecular architecture suggests potential for multifaceted biological activity. The 1,3,4-thiadiazole core is a well-documented scaffold in medicinal chemistry, recognized for its wide spectrum of biological properties. Scientific reviews have highlighted that derivatives of 1,3,4-thiadiazole show significant promise as anticancer agents, with demonstrated efficacy against various human cancer cell lines, including breast carcinoma (MCF-7), lung cancer (A549), and colon cancer (HCT116) . The proposed mechanisms of action for such compounds include the inhibition of key enzymes like carbonic anhydrase IX (CA IX) and focal adhesion kinase (FAK), as well as the disruption of tubulin polymerization, all of which are critical targets in oncology drug discovery . Furthermore, the 1,3,4-thiadiazole ring is known to contribute to central nervous system (CNS) activity. Research indicates that this scaffold is a key pharmacophore in anticonvulsant agents, with suggested activity mediated through the GABAergic system, which is relevant for research into neurological disorders . The indole nucleus, a ubiquitous structure in biomolecules, further enhances the research value of this compound. Indole derivatives are known for diverse biological activities, and their incorporation often improves pharmacokinetic properties. The specific combination of these two powerful heterocycles in a single molecule makes this compound a compelling candidate for investigations in cancer biology, neuropharmacology, and general mechanistic studies. Researchers are encouraged to explore its full potential in vitro and in vivo. This product is intended for non-human research applications only. It is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4OS2/c1-12-22-23-19(26-12)21-16(24)11-25-18-14-9-5-6-10-15(14)20-17(18)13-7-3-2-4-8-13/h2-10,20H,11H2,1H3,(H,21,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFPRVAHYIJLUIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)CSC2=C(NC3=CC=CC=C32)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms, and relevant case studies.

Chemical Structure and Properties

The compound features a thiadiazole moiety linked to an indole derivative via a sulfanyl group. The structural formula can be represented as:

C12H13N3OS2\text{C}_{12}\text{H}_{13}\text{N}_3\text{OS}_2

This molecular structure is significant as it combines elements known for their biological activity.

Anticancer Activity

Recent studies have indicated that compounds containing thiadiazole and indole rings exhibit promising anticancer properties. For instance, the presence of the thiadiazole ring has been correlated with cytotoxic activity against various cancer cell lines. A notable study demonstrated that related compounds showed IC50 values less than that of standard chemotherapeutics like doxorubicin against multiple cancer types .

Table 1: Anticancer Activity of Thiadiazole Derivatives

CompoundCell Line TestedIC50 (µM)Reference
Compound AA431 (skin)1.61
Compound BJurkat (leukemia)1.98
This compoundVariousTBDTBD

The mechanism by which this compound exerts its anticancer effects may involve:

  • Inhibition of Bcl-2 Protein : This compound has shown interactions with Bcl-2 proteins, which are critical in regulating apoptosis. The binding affinity suggests that it may promote apoptosis in cancer cells .
  • Cell Cycle Arrest : Studies indicate that related thiadiazole compounds can induce cell cycle arrest at the G0/G1 phase, preventing further proliferation of cancer cells .

Antimicrobial Activity

In addition to anticancer properties, this compound may also exhibit antimicrobial activity. Thiadiazole derivatives have been reported to possess significant antibacterial properties against both Gram-positive and Gram-negative bacteria . The structure–activity relationship (SAR) indicates that modifications in the thiadiazole ring enhance antimicrobial efficacy.

Case Studies

Several case studies have investigated the biological activities of thiadiazole derivatives:

  • Study on Indole-Thiadiazole Compounds : A synthesis of various indole-thiadiazole derivatives was performed, revealing that specific substitutions on the indole moiety significantly enhanced anticancer activity against human glioblastoma and melanoma cell lines .
  • Antimicrobial Screening : Another study evaluated the antibacterial effects of synthesized thiadiazoles against common pathogens. Results indicated that certain derivatives showed superior activity compared to existing antibiotics, highlighting their potential for therapeutic applications .

Comparison with Similar Compounds

Comparative Analysis of Key Properties

Physicochemical Properties

Compound Molecular Weight (g/mol) logP Melting Point (°C) Key Substituents
Target Compound ~380 (estimated) ~3.2 Not reported 5-methylthiadiazole, 2-phenylindole
N-[5-(4-Cyanobenzyl)thiadiazol]-acetamide 405.5 3.7 Not reported 4-cyanophenylmethyl, indole-3-yl
N-(4-Bromophenyl)-thiadiazole 344.25 2.9 Not reported 4-bromophenyl, 5-methylthiadiazole
8t (Oxadiazole-indole) 428.5 4.1 Not reported Oxadiazole, indol-3-ylmethyl

Q & A

Q. Optimization parameters :

  • Temperature : 60–80°C for coupling steps to balance reactivity and side-product formation .
  • Solvent selection : DMF or THF for improved solubility of intermediates .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve >95% purity .

Basic: Which spectroscopic techniques are most effective for confirming structural integrity, and how should spectral data be interpreted?

Answer:

  • ¹H/¹³C NMR :
    • Thiadiazole protons resonate at δ 7.8–8.2 ppm, while indole NH appears as a broad singlet (~δ 11.5 ppm) .
    • Acetamide carbonyl (C=O) signals appear at δ 168–170 ppm in ¹³C NMR .
  • Mass spectrometry (HRMS) : Molecular ion peaks [M+H]⁺ should match the exact mass (e.g., m/z ~407 for C₁₉H₁₇N₄OS₂) with <2 ppm error .
  • FT-IR : Confirm S–C(=O)–N (1250–1300 cm⁻¹) and indole N–H (3200–3400 cm⁻¹) stretches .

Validation : Cross-reference spectral data with analogous thiadiazole-indole hybrids .

Advanced: How can computational modeling and X-ray crystallography resolve structural ambiguities or polymorphic forms?

Answer:

  • X-ray crystallography :
    • Use SHELXL for refinement of single-crystal data to determine bond lengths/angles (e.g., S–C bond: ~1.74 Å in thiadiazole) .
    • Detect polymorphism by comparing unit cell parameters (e.g., space group P2₁/c vs. P-1) .
  • DFT calculations : Optimize geometry using B3LYP/6-31G(d) to predict electronic properties (e.g., HOMO-LUMO gaps) and validate experimental data .

Case study : Crystal structure of N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide (CSD refcode: XXXX) confirmed planar thiadiazole-acetamide alignment .

Advanced: What strategies are recommended for analyzing contradictory bioactivity data across cell lines or assay conditions?

Answer:

  • Dose-response normalization : Compare IC₅₀ values in MTT assays using ≥3 independent replicates to account for variability in cell viability .
  • Mechanistic profiling :
    • Caspase-3/9 activation assays (fluorometric) to confirm apoptosis pathways .
    • ROS detection (DCFH-DA probe) to evaluate oxidative stress contributions .
  • Statistical rigor : Apply ANOVA with post-hoc Tukey tests to identify significant differences (p<0.05) between cell lines (e.g., MCF7 vs. PC3) .

Example : Thiadiazole derivatives showed caspase-9 activation in MCF7 but not SKNMC cells, suggesting cell-type-specific mechanisms .

Advanced: What experimental approaches establish structure-activity relationships (SAR) for modifications in the thiadiazole or indole moieties?

Answer:

  • Systematic substituent variation :
    • Replace 5-methyl on thiadiazole with ethyl or phenyl to assess steric effects .
    • Introduce electron-withdrawing groups (e.g., -NO₂) on the indole phenyl ring to modulate electronic properties .
  • Bioactivity correlation :
    • Measure logP (HPLC) to link hydrophobicity with membrane permeability .
    • Map IC₅₀ trends against substituent Hammett constants (σ) .
  • Molecular docking : Use AutoDock Vina to predict binding affinity to targets (e.g., Bcl-2 or tubulin) .

Key finding : Chlorine substitution at the indole 4-position enhanced caspase-3 activation by 2-fold in MCF7 cells .

Advanced: How can apoptosis induction mechanisms (e.g., caspase pathways) be conclusively linked to this compound’s bioactivity?

Answer:

  • Pathway inhibition assays :
    • Pre-treat cells with Z-VAD-FMK (pan-caspase inhibitor) to block apoptosis .
    • Monitor cytochrome c release (western blot) to confirm mitochondrial involvement .
  • Transcriptomic analysis : RNA-seq to identify upregulated pro-apoptotic genes (e.g., Bax, p53) .
  • Flow cytometry : Annexin V/PI staining to quantify early vs. late apoptotic populations .

Data integration : Caspase-3/9 activation + mitochondrial depolarization (JC-1 assay) provides mechanistic validation .

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